2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine
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Overview
Description
2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine is a heterocyclic compound that features a unique structure combining an imidazoquinoline core with a cyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2-aminobenzonitrile, followed by cyclization with formamide under acidic conditions to form the imidazoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazoquinoline core, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Reduction: Reduced imidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the activation of toll-like receptors, specifically TLR7 and TLR8. This activation leads to the stimulation of innate and adaptive immune responses, resulting in the production of cytokines and other immune mediators. The molecular targets include dendritic cells and other antigen-presenting cells, which are crucial for initiating and regulating immune responses .
Comparison with Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions and certain cancers.
Resiquimod: A dual TLR7/8 agonist with potent immunostimulatory effects.
BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine): Known for its high specificity and potency as a TLR7 agonist.
Uniqueness: 2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine is unique due to its specific structural features, such as the cyclopentyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other TLR agonists. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles .
Properties
Molecular Formula |
C15H16N4 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-cyclopentyl-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C15H16N4/c16-14-13-12(10-7-3-4-8-11(10)17-14)18-15(19-13)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,16,17)(H,18,19) |
InChI Key |
KPONPDGMNFNBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)N |
Origin of Product |
United States |
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